molecular formula C9H12O3 B14296157 Methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate CAS No. 113445-19-5

Methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate

Cat. No.: B14296157
CAS No.: 113445-19-5
M. Wt: 168.19 g/mol
InChI Key: TUZVLAQOBQQCJD-UHFFFAOYSA-N
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Description

Methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate is an organic compound with a unique structure characterized by a methoxy group and a carboxylate ester group attached to a cyclohexa-2,5-diene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate can be synthesized through a series of chemical reactions starting from methyl cyclohexa-2,5-diene-1-carboxylateSpecific reaction conditions, such as the use of appropriate solvents and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired chemical transformations. The compound’s reactivity is largely due to the presence of the methoxy and carboxylate ester groups, which can participate in nucleophilic and electrophilic reactions .

Comparison with Similar Compounds

Properties

CAS No.

113445-19-5

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 3-methoxycyclohexa-2,5-diene-1-carboxylate

InChI

InChI=1S/C9H12O3/c1-11-8-5-3-4-7(6-8)9(10)12-2/h3-4,6-7H,5H2,1-2H3

InChI Key

TUZVLAQOBQQCJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(C=CC1)C(=O)OC

Origin of Product

United States

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